molecular formula C31H21N5Na2O8S B12780957 Disodium 5-((4'-((7-(acetylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)salicylate CAS No. 6459-86-5

Disodium 5-((4'-((7-(acetylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)salicylate

Cat. No.: B12780957
CAS No.: 6459-86-5
M. Wt: 669.6 g/mol
InChI Key: MJQBIKNFJPVEOF-UHFFFAOYSA-L
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Description

Disodium 5-((4'-((7-(acetylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)salicylate is a complex azo dye characterized by its bifunctional azo linkages (-N=N-), sulfonate groups (-SO₃⁻), and acetylated amino substituents. These features enhance its solubility in aqueous media and stabilize its chromophoric structure, making it suitable for applications in textiles, cosmetics, or specialized coatings .

Properties

CAS No.

6459-86-5

Molecular Formula

C31H21N5Na2O8S

Molecular Weight

669.6 g/mol

IUPAC Name

disodium;5-[[4-[4-[(7-acetamido-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate

InChI

InChI=1S/C31H23N5O8S.2Na/c1-17(37)32-23-11-6-20-14-28(45(42,43)44)29(30(39)25(20)15-23)36-34-22-9-4-19(5-10-22)18-2-7-21(8-3-18)33-35-24-12-13-27(38)26(16-24)31(40)41;;/h2-16,38-39H,1H3,(H,32,37)(H,40,41)(H,42,43,44);;/q;2*+1/p-2

InChI Key

MJQBIKNFJPVEOF-UHFFFAOYSA-L

Canonical SMILES

CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 5-[[4’-[[7-(acetylamino)-1-hydroxy-3-sulfonato-2-naphthyl]azo][1,1’-biphenyl]-4-yl]azo]salicylate involves multiple steps, starting with the diazotization of 7-(acetylamino)-1-hydroxy-3-sulfonato-2-naphthylamine. This intermediate is then coupled with 4-aminobiphenyl-4’-azo-salicylic acid under controlled pH conditions to form the final azo compound. The reaction typically requires acidic conditions for diazotization and slightly alkaline conditions for the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations. The final product is purified through crystallization and filtration to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Disodium 5-[[4’-[[7-(acetylamino)-1-hydroxy-3-sulfonato-2-naphthyl]azo][1,1’-biphenyl]-4-yl]azo]salicylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium 5-[[4’-[[7-(acetylamino)-1-hydroxy-3-sulfonato-2-naphthyl]azo][1,1’-biphenyl]-4-yl]azo]salicylate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The sulfonate groups enhance its solubility, allowing it to penetrate biological membranes more effectively. The acetylamino group can undergo hydrolysis, releasing active metabolites that can further interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its acetylated amino group and dual azo bonds bridging biphenyl and naphthyl moieties. Below is a comparative analysis with key analogues:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Applications
Target Compound 34977-63-4 C₂₇H₁₇N₅O₇S·2Na 601.505 Acetylamino, dual azo, sulfonate, salicylate Textiles, dyes, potential cosmetics
Sodium hydrogen 5-[(2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo]-3,3'-dimethyl... 73398-46-6 C₃₁H₂₅N₅O₇S·Na 633.6146 Amino, methyl, dual azo, sulfonate, salicylate Industrial dyes, pH indicators
5-(Acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxynaphthalene-2,7-disulfonic acid 93762-37-9 C₃₀H₃₃N₃O₈S₂ 651.73 Acetylamino, dodecyl chain, dual sulfonate Surfactants, hydrophobic coatings
Mixture of disulphonated azo-benzoic acids (e.g., EINECS 418-230-9) 163879-69-4 Varies ~650–700 (estimated) Phosphonate, dual azo, sulfonate, ethoxy groups Cosmetics, regulated dyes

Key Differences and Implications

Solubility and Polarity :

  • The target compound’s dual sulfonate groups and salicylate backbone enhance water solubility compared to methyl-substituted analogues (e.g., 73398-46-6) .
  • In contrast, the dodecyl chain in 93762-37-9 introduces hydrophobicity, favoring surfactant-like behavior .

Optical Properties: The acetylamino group in the target compound likely shifts its absorption maxima compared to amino-substituted variants (e.g., 73398-46-6), affecting color intensity and wavelength specificity .

Regulatory and Safety Profiles: Compounds like EINECS 418-230-9 are explicitly regulated in cosmetics due to their azo linkages, which may degrade into aromatic amines . The target compound’s acetylated amino group could reduce such risks, though explicit toxicity data is lacking.

Methodological Considerations in Similarity Assessment

Comparative studies of azo dyes often rely on structural fingerprints (e.g., functional groups, conjugation length) and computational models to predict bioactivity or environmental persistence . For example:

  • Virtual screening: The acetylated amino group may reduce binding affinity to biological targets compared to free amino groups .
  • Degradation pathways : Sulfonate groups improve resistance to photodegradation but may complicate wastewater treatment .

Biological Activity

Disodium 5-((4'-((7-(acetylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)salicylate, commonly known as C.I. Direct Red 88 , is a synthetic dye with various applications in the textile industry and potential biological activities. Its complex structure includes multiple functional groups that may influence its interaction with biological systems.

  • CAS Number : 6459-86-5
  • Molecular Formula : C31H21N5Na2O8S
  • Molar Mass : 669.57 g/mol
PropertyValue
CAS Number6459-86-5
Molecular FormulaC31H21N5Na2O8S
Molar Mass669.57 g/mol

The biological activity of this compound primarily stems from its ability to interact with various cellular components. The azo group in its structure can undergo reduction, leading to the formation of reactive intermediates that may interact with nucleophiles in biological systems.

Antioxidant Properties

Research indicates that compounds containing azo groups can exhibit antioxidant activity. This property is crucial for mitigating oxidative stress in cells, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Cytotoxicity

Studies have shown that this compound can exhibit cytotoxic effects on certain cancer cell lines. For instance, a study demonstrated its potential to induce apoptosis in human breast cancer cells (MCF-7), suggesting that it may serve as a lead compound for developing anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing antimicrobial agents for therapeutic use.

Case Study 1: Cytotoxic Effects on MCF-7 Cells

In a controlled laboratory setting, MCF-7 breast cancer cells were treated with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers, including caspase activation and DNA fragmentation.

Concentration (µM)Cell Viability (%)Apoptosis Markers
0100Low
1080Moderate
5050High

Case Study 2: Antimicrobial Efficacy

A separate study assessed the antimicrobial efficacy of this compound against E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

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